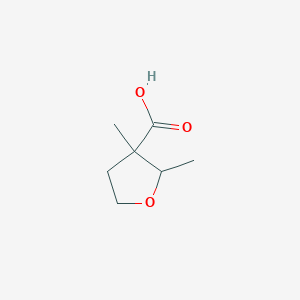
2,3-二甲基氧杂环丙烷-3-羧酸
描述
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyloxolane-3-carboxylic acid consists of a cyclic structure with two methyl groups attached to the third carbon atom in the ring .Physical And Chemical Properties Analysis
2,3-Dimethyloxolane-3-carboxylic acid has a molecular weight of 144.17 g/mol. Like other carboxylic acids, it likely exhibits strong hydrogen bonding, leading to high boiling points compared to other substances of comparable molar mass .科学研究应用
羧酸萃取的溶剂开发
从水流中萃取羧酸对于生产生物基塑料至关重要。研究已经确定了离子液体等溶剂和改进的传统溶剂以实现有效的羧酸回收。这对于可持续的有机酸生产和生物基材料制造的发展至关重要。Sprakel 和 Schuur (2019) 的综述讨论了用于羧酸液-液萃取的溶剂开发,强调了使用离子液体等新型溶剂进行萃取工艺的经济可行性和环境影响 Sprakel 和 Schuur,2019。
羧酸对生物催化剂的抑制
已知羧酸会抑制生物燃料和化学品的微生物生产,影响大肠杆菌和酿酒酵母等微生物。了解羧酸对这些微生物的毒性作用对于制定提高微生物耐受性和鲁棒性的策略至关重要,从而提高生物燃料和生化产品的生产效率。Jarboe、Royce 和 Liu (2013) 强调了代谢工程在减轻羧酸对微生物生物催化剂的抑制作用中的重要性 Jarboe、Royce 和 Liu,2013。
羧酸的回收工艺
从稀水流(例如废水)中分离羧酸具有挑战性,因为浓度低。Reyhanitash 等人。(2018) 综述了基于液-液萃取的各种羧酸回收工艺,重点关注能源效率和使用环保溶剂。这项研究对于从废弃物资源中可持续生产羧酸至关重要 Reyhanitash、Brouwer、Kersten、van der Ham 和 Schuur,2018。
肉桂酸衍生物的抗癌潜力
肉桂酸衍生物由于其与癌细胞相互作用的能力而在抗癌研究中显示出重大的希望。De、Baltas 和 Bedos-Belval (2011) 的研究综述了肉桂酸衍生物作为抗癌剂的合成和生物学评价,强调了它们在药物研究中开发新型抗癌疗法中的潜力 De、Baltas 和 Bedos-Belval,2011。
生物质转化为呋喃衍生物
将植物生物质转化为有价值的化学品(例如呋喃衍生物),这些化学品可以用作生产可持续聚合物和燃料的原料,是研究的一个关键领域。Chernyshev、Kravchenko 和 Ananikov (2017) 讨论了从生物质中合成 5-羟甲基糠醛 (HMF) 及其衍生物,概述了这些化合物在替代不可再生碳氢化合物资源中的潜力 Chernyshev、Kravchenko 和 Ananikov,2017。
属性
IUPAC Name |
2,3-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-7(2,6(8)9)3-4-10-5/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQLYRFPBSKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyloxolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)








![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)